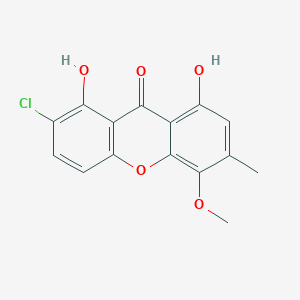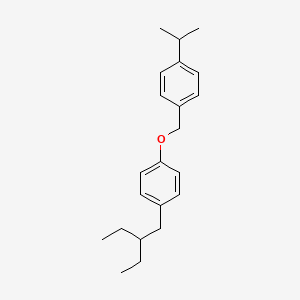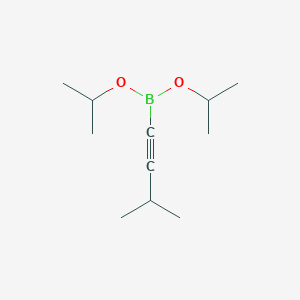
Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester is an organic compound that belongs to the class of boronic esters. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom, which is further bonded to an alkyl or aryl group. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester typically involves the reaction of a boronic acid with an alcohol in the presence of an acid catalyst. One common method is the esterification of boronic acid with isopropanol under acidic conditions. The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of more robust catalysts to increase yield and reduce reaction time. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alcohols.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Applications De Recherche Scientifique
Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Boronic esters are explored for their potential use in drug delivery systems and as enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester exerts its effects is primarily through its ability to form stable complexes with other molecules. The boron atom in the compound can interact with electron-rich species, such as hydroxyl or amino groups, forming stable boronate complexes. These interactions are crucial in various catalytic and synthetic processes, including cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura reactions.
Methylboronic acid: A simpler boronic acid with similar reactivity.
Vinylboronic acid: Used in the synthesis of polymers and other advanced materials.
Uniqueness
Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester is unique due to its specific structure, which includes a butynyl group. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
121021-23-6 |
|---|---|
Formule moléculaire |
C11H21BO2 |
Poids moléculaire |
196.10 g/mol |
Nom IUPAC |
3-methylbut-1-ynyl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C11H21BO2/c1-9(2)7-8-12(13-10(3)4)14-11(5)6/h9-11H,1-6H3 |
Clé InChI |
AHOATGVCMHTRBP-UHFFFAOYSA-N |
SMILES canonique |
B(C#CC(C)C)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


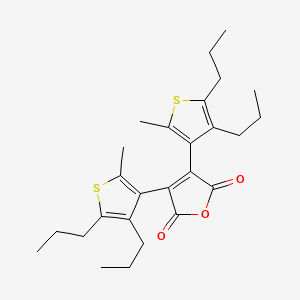
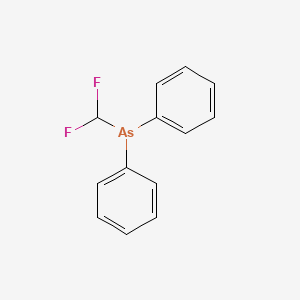
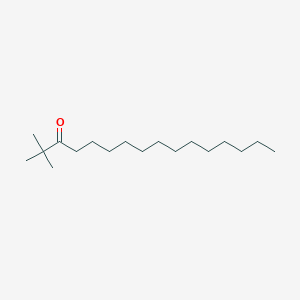
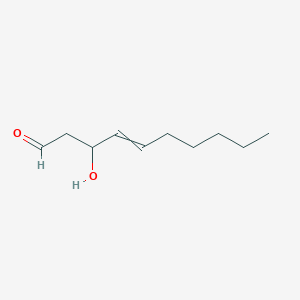
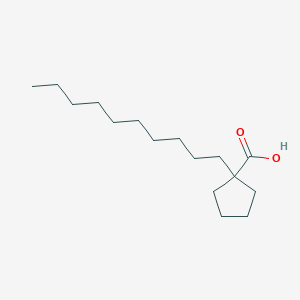
![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
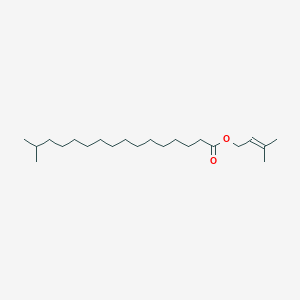
![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
